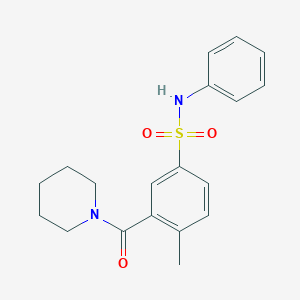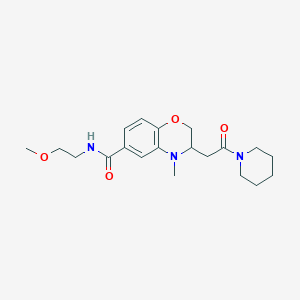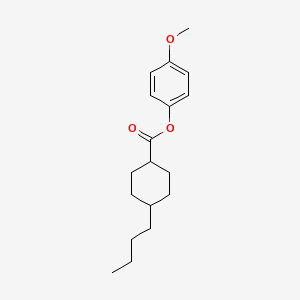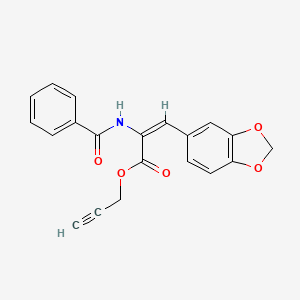
4-methyl-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, commonly known as MPCC, is a chemical compound that has been extensively researched for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MPCC involves the inhibition of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. By inhibiting these enzymes, MPCC can alter the pH of various bodily fluids, which can have a range of physiological effects. Additionally, MPCC has been found to interact with certain receptors in the brain, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
MPCC has been found to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, alteration of pH in bodily fluids, and interaction with certain receptors in the brain. These effects have been studied extensively in animal models, and may have potential applications in the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPCC for lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, MPCC has been shown to have anticonvulsant and analgesic effects, which may have potential applications in the development of new drugs for the treatment of epilepsy and pain. However, one limitation of MPCC is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on MPCC. One potential area of investigation is the development of new drugs based on the structure of MPCC, which may have improved pharmacological properties and fewer side effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of MPCC, particularly with regard to its interactions with receptors in the brain. Finally, more research is needed to determine the potential applications of MPCC in the treatment of various diseases, including epilepsy and pain.
Conclusion:
In conclusion, MPCC is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory activity against carbonic anhydrase enzymes, as well as anticonvulsant and analgesic effects. While there are some limitations to its use in lab experiments, MPCC has significant potential for the development of new drugs and further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of MPCC involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylpiperidine-1-carboxamide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields MPCC as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
MPCC has been widely used in scientific research as a tool to study the role of sulfonamide compounds in various biological processes. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. MPCC has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of epilepsy and pain.
Propiedades
IUPAC Name |
4-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-10-11-17(25(23,24)20-16-8-4-2-5-9-16)14-18(15)19(22)21-12-6-3-7-13-21/h2,4-5,8-11,14,20H,3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVFSNQLJOHUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)


![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)

![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)

![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)
![1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5319668.png)